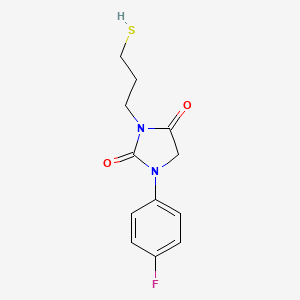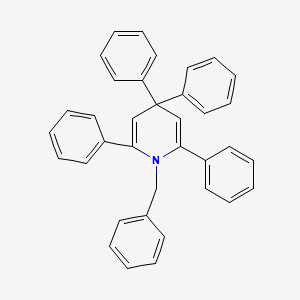
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine is a complex organic compound belonging to the class of dihydropyridines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyridine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical behavior.
Preparation Methods
The synthesis of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with benzaldehyde in the presence of a catalyst, followed by cyclization and subsequent substitution reactions to introduce the phenyl groups. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions. Reagents such as halogens and alkylating agents are often used.
Major products formed from these reactions include substituted pyridines and fully saturated pyridine derivatives.
Scientific Research Applications
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of dihydropyridines and their derivatives.
Biology: Research into its potential biological activities, including antimicrobial and anticancer properties, is ongoing.
Medicine: Dihydropyridine derivatives are known for their use in developing calcium channel blockers, which are important in treating cardiovascular diseases.
Industry: The compound’s unique structural properties make it useful in materials science, particularly in the development of photochromic materials and organic semiconductors.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various pharmacological effects.
Comparison with Similar Compounds
1-Benzyl-2,4,4,6-tetraphenyl-1,4-dihydropyridine can be compared with other dihydropyridine derivatives such as:
2,4,4,6-Tetraphenyl-1,4-dihydropyridine: Lacks the benzyl group, leading to different reactivity and applications.
4-Benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine:
4-Benzyl-2,4,6-triphenyl-1,4-dihydropyridine: Similar structure but with fewer phenyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
115668-18-3 |
|---|---|
Molecular Formula |
C36H29N |
Molecular Weight |
475.6 g/mol |
IUPAC Name |
1-benzyl-2,4,4,6-tetraphenylpyridine |
InChI |
InChI=1S/C36H29N/c1-6-16-29(17-7-1)28-37-34(30-18-8-2-9-19-30)26-36(32-22-12-4-13-23-32,33-24-14-5-15-25-33)27-35(37)31-20-10-3-11-21-31/h1-27H,28H2 |
InChI Key |
QECJSVRSBSXSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(C=C2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
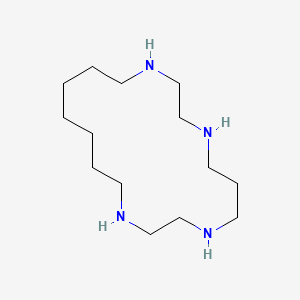
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
silane](/img/structure/B14309553.png)
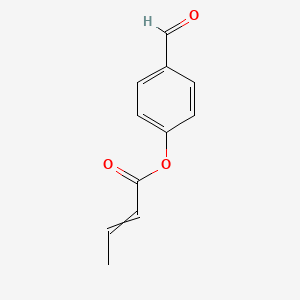

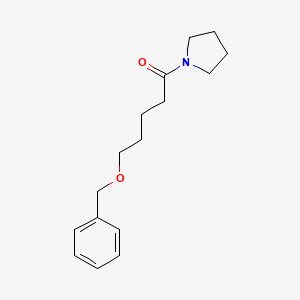
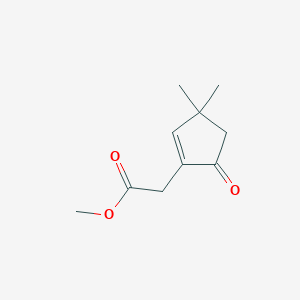

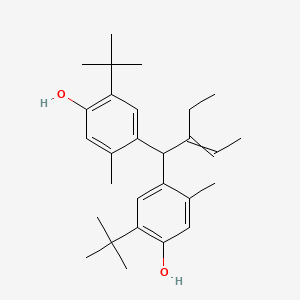
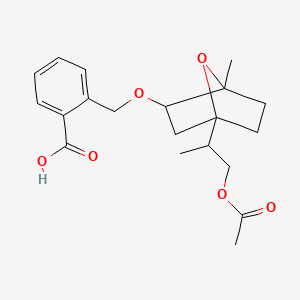
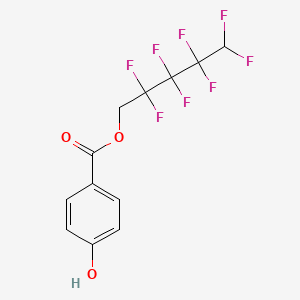
![2,2'-{[(2-Hydroxyethyl)azanediyl]bis(methylene)}bis(4,6-dimethylphenol)](/img/structure/B14309578.png)
